ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate
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Overview
Description
ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is a complex organic compound with a unique structure that combines various functional groups, including an ester, sulfonamide, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 2-thienylcarbonyl chloride intermediate through the reaction of thiophene with a chlorinating agent such as thionyl chloride.
Coupling with 4-Ethylphenylamine: The thienyl intermediate is then reacted with 4-ethylphenylamine in the presence of a base like triethylamine to form the corresponding sulfonamide.
Esterification: The final step involves the esterification of the sulfonamide with ethyl 3-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(3-{[(4-methylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate
- Ethyl 3-{[(3-{[(4-ethylphenyl)(ethyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate
Uniqueness
ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is unique due to the specific combination of functional groups and the spatial arrangement of its atoms
Properties
IUPAC Name |
ethyl 3-[[3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-4-16-9-11-19(12-10-16)25(3)32(28,29)20-13-14-31-21(20)22(26)24-18-8-6-7-17(15-18)23(27)30-5-2/h6-15H,4-5H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDFSOQDQHYQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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